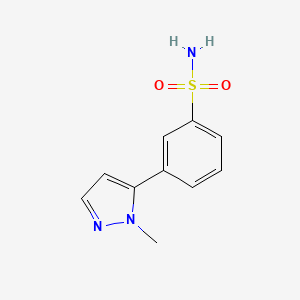

![molecular formula C13H12F3N3 B1414661 2-(2-(Trifluorometil)fenil)-5,6,7,8-tetrahidroimidazo[1,2-a]pirimidina CAS No. 1799420-85-1](/img/structure/B1414661.png)

2-(2-(Trifluorometil)fenil)-5,6,7,8-tetrahidroimidazo[1,2-a]pirimidina

Descripción general

Descripción

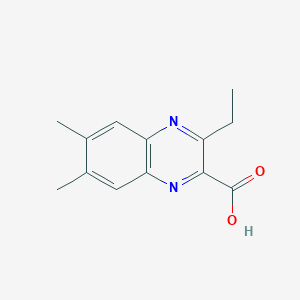

The compound “2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play a vital role in various biological procedures and are part of living organisms . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine”, is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Aplicaciones Científicas De Investigación

Actividades Antitumorales

Las pirimidina-tionas, derivados de la pirimidina, han sido estudiadas por sus actividades antitumorales. Estos compuestos, incluyendo aquellos con grupos trifluorometilo, han mostrado promesa en combatir varios tipos de células cancerosas. Por ejemplo, ciertos derivados han demostrado una actividad significativa contra líneas celulares de cáncer humano como HeLa cervical, MCF-7 de mama y HT-29 de colon .

Desarrollo de Medicamentos Anticańcer

Los derivados de pirimidina son reconocidos por su papel en el tratamiento del cáncer debido a su similitud estructural con las bases nucleotídicas en el ADN y el ARN. Son componentes clave en varios medicamentos contra el cáncer, y el grupo trifluorometilo a menudo mejora las propiedades farmacológicas de estas moléculas .

Modulación del Receptor de Estrógeno

En farmacología, ciertos derivados de pirimidina se han utilizado para distinguir las actividades de diferentes receptores de estrógeno. Por ejemplo, pueden tener efectos variables en el crecimiento de células tumorales, algunos lo intensifican y otros lo suprimen, dependiendo del subtipo de receptor involucrado .

Síntesis Orgánica

En la síntesis química, el grupo trifluorometilo es un grupo valioso que puede influir en la reactividad y estabilidad de los compuestos. Se utiliza en varias rutas sintéticas, incluyendo reacciones de acoplamiento de Suzuki, para preparar derivados arilo o heteroarilo con aplicaciones farmacológicas potenciales .

Investigación Bioquímica

En bioquímica, la pirimidina y sus derivados juegan un papel crucial debido a su presencia en nucleótidos y ácidos nucleicos. Están involucrados en una amplia gama de procesos bioquímicos y se utilizan para estudiar la actividad biológica de nuevos compuestos .

Ciencia de Materiales

Los derivados de pirimidina con grupos trifluorometilo tienen aplicaciones en la ciencia de materiales, particularmente en el desarrollo de diodos orgánicos emisores de luz (OLED). Sus propiedades electrónicas los hacen adecuados para su uso en la creación de materiales emisores de luz eficientes y duraderos .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death.

Biochemical Pathways

The biochemical pathways affected by 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine are likely related to its inhibition of mitochondrial complex I. This inhibition can disrupt the electron transport chain, a crucial component of cellular respiration. The disruption of this pathway can lead to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .

Pharmacokinetics

The presence of the trifluoromethyl group in the molecule could potentially enhance its metabolic stability and bioavailability .

Análisis Bioquímico

Biochemical Properties

2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions, particularly in the context of its antitumor activity. This compound has been shown to interact with enzymes such as ubiquitin-specific protease 7 (USP7), where it binds within the hydrophobic pocket of the enzyme . The interaction with USP7 suggests that 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine may influence the ubiquitination process, which is crucial for protein degradation and regulation within cells.

Cellular Effects

The effects of 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine on various cell types have been studied, particularly its impact on tumor cells. This compound exhibits antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . It influences cell function by inducing apoptosis and cell cycle arrest, thereby inhibiting tumor cell growth. Additionally, 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor properties.

Molecular Mechanism

At the molecular level, 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine exerts its effects through several mechanisms. It binds to the active site of enzymes such as epidermal growth factor receptor (EGFR), inhibiting their activity . This inhibition leads to the disruption of downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound’s interaction with USP7 suggests a role in modulating protein ubiquitination, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine have been observed to change over timeIn vitro studies have shown that the compound maintains its antiproliferative activity over extended periods, suggesting potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine vary with different dosages in animal models. Studies have indicated that lower doses of the compound exhibit significant antitumor activity without causing adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization for therapeutic use.

Metabolic Pathways

2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, contributing to its overall biochemical activity

Transport and Distribution

Within cells and tissues, 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3/c14-13(15,16)10-5-2-1-4-9(10)11-8-19-7-3-6-17-12(19)18-11/h1-2,4-5,8H,3,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYZKJDMRVZBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=CN2C1)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201143867 | |

| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1799420-85-1 | |

| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B1414578.png)

![4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1414580.png)

![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)

![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)

![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid](/img/structure/B1414597.png)